molecular formula C16H12N2O2S B246165 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one

3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one

Cat. No. B246165
M. Wt: 296.3 g/mol
InChI Key: GWMWNIPOHDICEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one, also known as thiohydantoin, is a heterocyclic organic compound with a molecular formula C15H11N2OS. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethanol. Thiohydantoin has gained significant attention in scientific research due to its unique properties, including its potential as an antibacterial and antifungal agent, as well as its ability to inhibit enzymes and promote DNA cleavage.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is not fully understood, but studies suggest that it may act by disrupting bacterial and fungal cell membranes, inhibiting enzyme activity, and promoting DNA cleavage. Thiohydantoin has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Thiohydantoin has been shown to have various biochemical and physiological effects. Studies have found that it can reduce inflammation and oxidative stress in cells, which could have potential applications in treating inflammatory diseases. Thiohydantoin has also been found to have analgesic (pain-relieving) effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen in lab experiments is its versatility. It can be used in a range of assays to study antibacterial and antifungal activity, enzyme inhibition, and DNA cleavage. Thiohydantoin is also relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is its potential toxicity. Studies have shown that it can be toxic to cells at high concentrations, which could limit its use in certain applications. Additionally, 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen. One area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as an enzyme inhibitor. Studies have found that it can inhibit a range of enzymes involved in biological processes, and further research could explore its potential as a therapeutic agent for enzyme-related diseases.
Finally, research could explore 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as a drug delivery system. Thiohydantoin could be used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Conclusion
Thiohydantoin is a versatile compound with potential applications in antibacterial and antifungal therapy, enzyme inhibition, and cancer therapy. While its mechanism of action is not fully understood, studies have shown that it can promote DNA cleavage and induce apoptosis in cancer cells. Further research is needed to explore its potential as a therapeutic agent and drug delivery system.

Synthesis Methods

Thiohydantoin can be synthesized through a variety of methods, including the reaction of benzoyl isothiocyanate with aniline and carbon disulfide, as well as the reaction of benzoyl chloride with thiourea and aniline. The latter method is more commonly used and involves the reaction of the three compounds in ethanol under reflux conditions, followed by recrystallization to obtain pure 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen.

Scientific Research Applications

Thiohydantoin has been extensively studied for its potential applications in scientific research. One area of interest is its antibacterial and antifungal properties. Studies have shown that 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal pathogens such as Candida albicans.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's ability to inhibit enzymes. Studies have shown that it can inhibit enzymes such as xanthine oxidase and tyrosinase, which are involved in various biological processes. Thiohydantoin has also been found to promote DNA cleavage, which could have potential applications in cancer therapy.

properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

3-benzoyl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H12N2O2S/c19-14-11-17(13-9-5-2-6-10-13)16(21)18(14)15(20)12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

GWMWNIPOHDICEO-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.